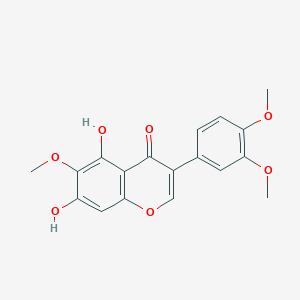
Dalspinosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dalspinosin is a natural product found in Juniperus excelsa, Araucaria angustifolia, and other organisms with data available.
Aplicaciones Científicas De Investigación
1. Nanoparticle Synthesis and Medical Applications
Dalspinosin, an isoflavone, has been used in the phyto-mediated synthesis of gold nanoparticles (AuNPs). It acts as both a reducing and a capping agent in this process. The synthesized AuNPs, characterized by various techniques, were found to be spherical with a size of 7.5 nm and stable for seven months. They exhibited good antioxidant, anti-inflammatory, and moderate antimicrobial activities against various bacterial and fungal strains. These nanoparticles also demonstrated significant catalytic activity in chemical reactions, suggesting potential applications in medical and industrial fields (Chidambaram, Lakshmanan, & Nagarajan, 2017).
2. Cancer Treatment and Traditional Medicine
Although not directly related to Dalspinosin, research on similar isoflavonoids from plants like Dalbergia horrida, which yields Dalspinosin, has shown potential in cancer treatment. These compounds have exhibited analgesic, anti-inflammatory, CNS depressant, and mild antibacterial properties, which could be beneficial in developing novel treatments for various diseases (Narayanan, Rao, Shanmugam, Gopalakrishnan, & Devi, 2007).
3. Antioxidant Properties and Health Benefits
Dalspinosin has been studied for its antioxidant properties. It was evaluated along with other flavonoids for their efficiency in scavenging free radicals. These studies help in understanding the potential health benefits of Dalspinosin in preventing oxidative stress-related diseases (Rajendran, Manisankar, Gandhidasan, & Murugesan, 2004).
Propiedades
Fórmula molecular |
C18H16O7 |
|---|---|
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-12-5-4-9(6-13(12)23-2)10-8-25-14-7-11(19)18(24-3)17(21)15(14)16(10)20/h4-8,19,21H,1-3H3 |
Clave InChI |
MZERYTHMEZCPQG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC |
Sinónimos |
7-O-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside dalspinosin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3aR,7S,7aS)-7-hydroxy-2,5,7-trimethyl-3a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one](/img/structure/B1254759.png)
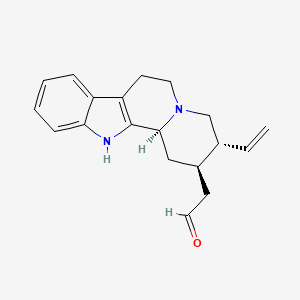
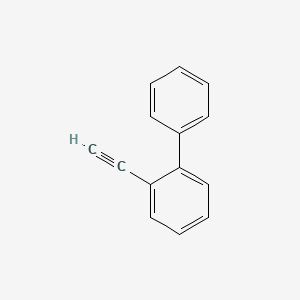
![(2S,5S,6R)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1254765.png)
![(2S)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254766.png)
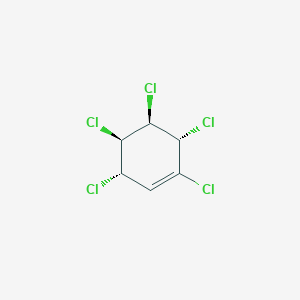

![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)

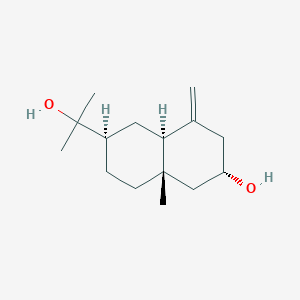
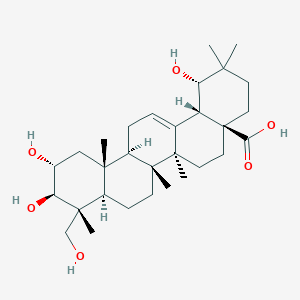
![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)
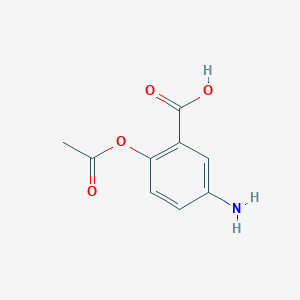
![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)